molecular formula C16H20N2O2 B13773316 Acetanilide, 4'-(1-allyl-1-carbamoyl-3-butenyl)- CAS No. 7482-94-2

Acetanilide, 4'-(1-allyl-1-carbamoyl-3-butenyl)-

Cat. No.: B13773316
CAS No.: 7482-94-2
M. Wt: 272.34 g/mol
InChI Key: XVAKJVBWXSZTGC-UHFFFAOYSA-N
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Description

Acetanilide, 4’-(1-allyl-1-carbamoyl-3-butenyl)- is a derivative of acetanilide, an aromatic compound with a phenyl ring attached to an acetamido group. This compound is known for its unique chemical structure, which includes an allyl group and a carbamoyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of Acetanilide, 4’-(1-allyl-1-carbamoyl-3-butenyl)- typically involves the acetylation of aniline with acetic anhydride in the presence of an acid or base catalyst. The reaction conditions often require heating to facilitate the formation of the desired product. Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to produce the compound in larger quantities.

Chemical Reactions Analysis

Acetanilide, 4’-(1-allyl-1-carbamoyl-3-butenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the allyl or carbamoyl groups are replaced by other functional groups.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Acetanilide, 4’-(1-allyl-1-carbamoyl-3-butenyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, rubber accelerators, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetanilide, 4’-(1-allyl-1-carbamoyl-3-butenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Acetanilide, 4’-(1-allyl-1-carbamoyl-3-butenyl)- can be compared with other acetanilide derivatives, such as:

    Phenacetin: Known for its analgesic and antipyretic properties.

    p-Acetanisidide: Used in the synthesis of dyes and pharmaceuticals.

    4’-Butoxyacetanilide: Studied for its potential biological activities.

    4’-(3-Chloropropoxy)acetanilide: Investigated for its interactions with graphene and fullerene.

Properties

CAS No.

7482-94-2

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

2-(4-acetamidophenyl)-2-prop-2-enylpent-4-enamide

InChI

InChI=1S/C16H20N2O2/c1-4-10-16(11-5-2,15(17)20)13-6-8-14(9-7-13)18-12(3)19/h4-9H,1-2,10-11H2,3H3,(H2,17,20)(H,18,19)

InChI Key

XVAKJVBWXSZTGC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(CC=C)(CC=C)C(=O)N

Origin of Product

United States

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